molecular formula C12H20N4 B11790156 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11790156
M. Wt: 220.31 g/mol
InChI Key: WTMNGKARIAIETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a heterocyclic compound that features a piperazine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine and pyridine ring allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H20N4/c1-9(13)11-3-4-12(15-10(11)2)16-7-5-14-6-8-16/h3-4,9,14H,5-8,13H2,1-2H3

InChI Key

WTMNGKARIAIETK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)C(C)N

Origin of Product

United States

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